
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- is a heterocyclic compound that features a benzoxazine ring fused with a hydroxyethyl group
科学的研究の応用
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Target of Action
Similar compounds such as benzofurans are known to have antimicrobial properties . They interact with biomolecules that have at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .
Mode of Action
For instance, Palmitoylethanolamide (PEA), an endogenous fatty acid amide, binds to a nuclear receptor, exerting a variety of biological effects, some related to chronic inflammation and pain .
Biochemical Pathways
For example, acrylic polymers, which share some structural similarities, have been found to be degraded by microorganisms through specific enzymes and metabolic pathways .
Pharmacokinetics
They are known to exhibit different pharmacokinetic behavior based on their molecular properties . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can significantly impact their bioavailability.
Result of Action
For instance, 2-Hydroxyethyl methacrylate (HEMA), a methacrylate commonly used in dentistry, has been reported to induce genotoxic effects .
Action Environment
The action, efficacy, and stability of 3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction, which involves similar compounds, is known to be influenced by the reaction conditions, including the presence of a stable, readily prepared, and environmentally benign organoboron reagent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethylene carbonate in the presence of a base, such as potassium carbonate, to form the desired benzoxazine ring.
Industrial Production Methods
In industrial settings, the production of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.
化学反応の分析
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 3-(2-oxoethyl)-2H-1,3-benzoxazin-4-one, while reduction can produce 3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-ol.
類似化合物との比較
Similar Compounds
3-(2-hydroxyethyl)-1H-quinazoline-2,4-dione: This compound shares a similar hydroxyethyl group but has a quinazoline ring instead of a benzoxazine ring.
2-hydroxyethyl methacrylate: Although structurally different, this compound also contains a hydroxyethyl group and is used in various applications, including biomedical fields.
Uniqueness
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- is unique due to its benzoxazine ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-6-5-11-7-14-9-4-2-1-3-8(9)10(11)13/h1-4,12H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGPULOAWIAZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2701181.png)
![3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701182.png)
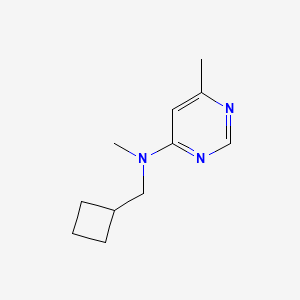

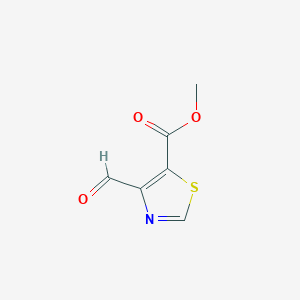
![4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2701189.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2701192.png)
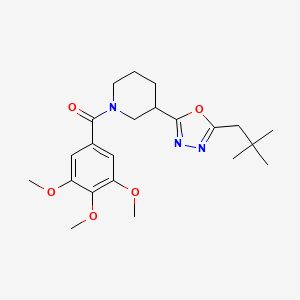

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile](/img/structure/B2701195.png)
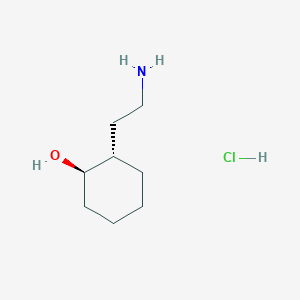
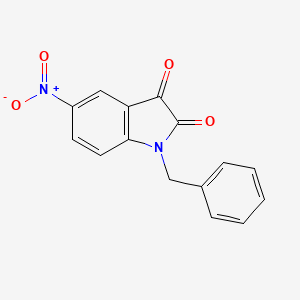
![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2701203.png)
